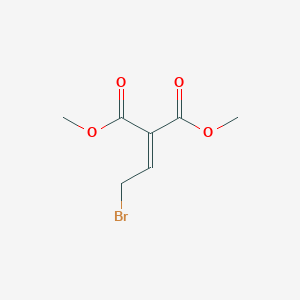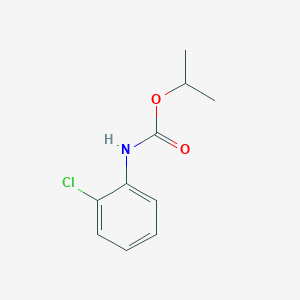
Hexadecyltriphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyltriphenylsilane is an organosilicon compound with the chemical formula C34H48Si It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyltriphenylsilane can be synthesized through the hydrosilylation reaction, where hexadecene reacts with triphenylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydrosilylation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Hexadecyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The phenyl groups can be substituted with other organic groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or oxygen in the presence of platinum catalysts.
Reduction: Commonly employs hydride donors such as lithium aluminium hydride.
Substitution: Requires the use of strong nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of silanols.
Reduction: Formation of silanes with different organic groups.
Substitution: Formation of substituted silanes with various functional groups.
Scientific Research Applications
Hexadecyltriphenylsilane has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of hexadecyltriphenylsilane involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of siloxane bonds. These interactions are crucial in applications such as surface modification and catalysis .
Comparison with Similar Compounds
Triphenylsilane: Similar in structure but lacks the hexadecyl group.
Hexadecyltrimethoxysilane: Contains methoxy groups instead of phenyl groups.
Octadecylsilane: Similar long alkyl chain but different organic groups attached to silicon.
Uniqueness: Hexadecyltriphenylsilane is unique due to its combination of a long alkyl chain and phenyl groups attached to the silicon atom. This structure imparts distinct properties, such as enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields .
Properties
CAS No. |
6623-63-8 |
|---|---|
Molecular Formula |
C34H48Si |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
hexadecyl(triphenyl)silane |
InChI |
InChI=1S/C34H48Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34/h15-23,25-30H,2-14,24,31H2,1H3 |
InChI Key |
VWWHEJKZWOIQAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


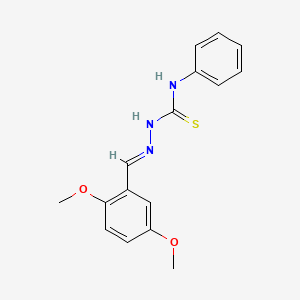
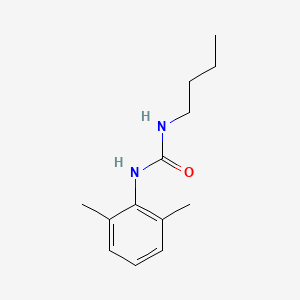

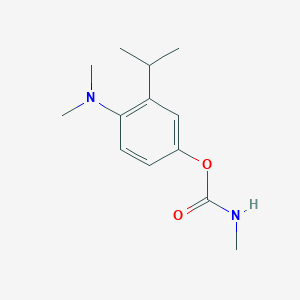
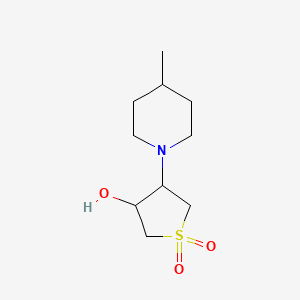
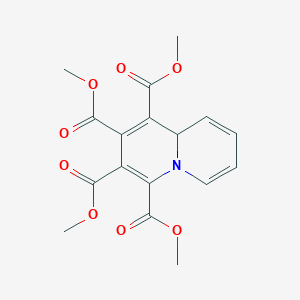
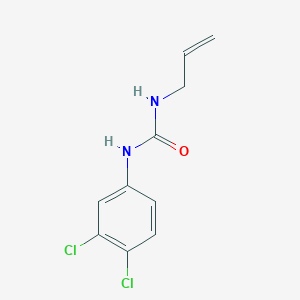
![N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)
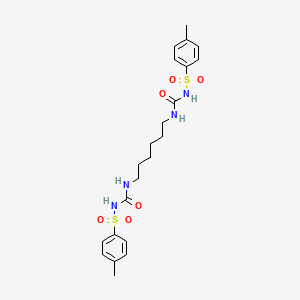
![[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate](/img/structure/B11952630.png)
